

Molecular formula and weight of 2-Benzylacrylic acid

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Compound of Interest

Compound Name: 2-Benzylacrylic Acid

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An In-Depth Technical Guide to **2-Benzylacrylic Acid**: Properties, Synthesis, and Applications

Introduction

2-Benzylacrylic acid, also known as 2-methylene-3-phenylpropanoic acid, is an unsaturated aromatic carboxylic acid.^[1] Its unique structure, featuring a benzyl group attached to an acrylic acid backbone, imparts a high degree of reactivity, making it a valuable intermediate in diverse fields of chemical synthesis.^[1] This guide provides a comprehensive overview of **2-Benzylacrylic acid**, detailing its chemical and physical properties, established synthesis protocols, spectroscopic signature, reactivity, and key applications for researchers and professionals in pharmaceuticals and materials science. It serves as a critical building block for synthesizing complex pharmaceutical intermediates, particularly in the development of heterocyclic compounds, and as a reactive monomer for creating specialized polymers and resins.^{[1][2]}

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical data for **2-Benzylacrylic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[3][4][5]
Molecular Weight	162.18 g/mol	[3][6]
IUPAC Name	2-benzylprop-2-enoic acid	[3]
CAS Number	5669-19-2	[3][4][5]
Synonyms	2-Methylene-3-phenylpropionic acid, (Phenylmethyl)-2-propenoic acid	[3][4]
Appearance	White to off-white crystalline powder	
Melting Point	66-72 °C	[7][8]
Boiling Point	170-174 °C (at 20 Torr)	[7]
Density	1.120 g/cm ³	[7][8]
Solubility	Slightly soluble in water	[1]
SMILES	C=C(CC1=CC=CC=C1)C(=O)O	[3][6]
InChIKey	RYNDYESLUKWOEE-UHFFFAOYSA-N	[3][6]

Synthesis of 2-Benzylacrylic Acid

A reliable and reproducible synthesis is crucial for utilizing **2-Benzylacrylic acid** as a starting material. A common and effective method involves the Knoevenagel-type condensation of benzylmalonic acid with formaldehyde, followed by acidification.[9]

Protocol: Synthesis from Benzylmalonic Acid

This two-stage protocol provides a high-yield route to **2-Benzylacrylic acid**.[9][10]

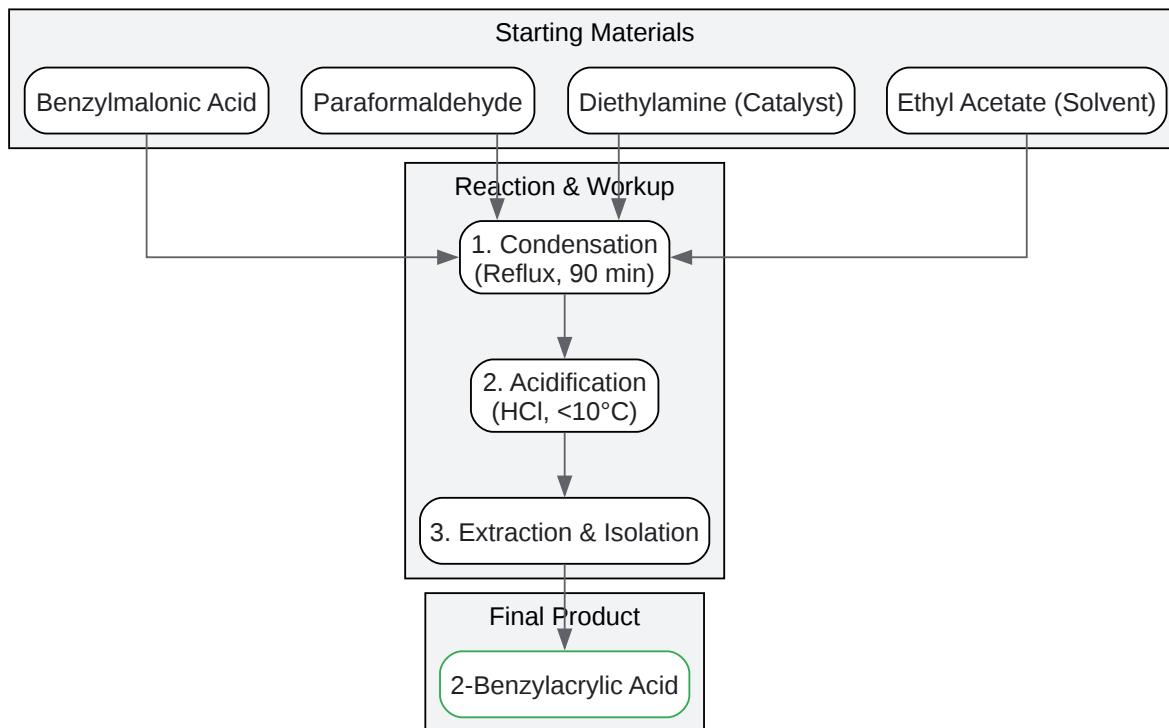
Step 1: Condensation Reaction

- In a suitable reaction vessel, dissolve benzylmalonic acid (1.0 eq) and paraformaldehyde (1.6 eq) in ethyl acetate.
- Cool the solution to 0 °C using an ice bath.
- Slowly add diethylamine (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
 - **Expertise & Experience:** Diethylamine acts as a base catalyst, facilitating the formation of the enolate of benzylmalonic acid and the subsequent condensation with formaldehyde. Maintaining a low temperature during this addition is critical to control the exothermic reaction and prevent the formation of side products.
- After the addition is complete, warm the mixture to reflux and maintain for 90 minutes.
- Cool the reaction mixture again to below 10 °C using an ice bath.

Step 2: Acidification and Extraction

- To the cooled, homogeneous solution, add water followed by the dropwise addition of concentrated hydrochloric acid (HCl), keeping the temperature below 10 °C.
 - **Trustworthiness:** The addition of HCl serves a dual purpose: it protonates the carboxylate to form the final carboxylic acid and neutralizes the diethylamine catalyst. Careful temperature control prevents potential hydrolysis of the ester solvent or other unwanted side reactions.
- Separate the organic and aqueous phases.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-Benzylacrylic acid** as a solid. The typical yield for this reaction is approximately 90%.^[9]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-Benzylacrylic acid**.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in chemical synthesis. Based on its functional groups, the expected spectroscopic data for **2-Benzylacrylic acid** are as follows:

- Infrared (IR) Spectroscopy: As a derivative of acrylic acid, the IR spectrum will show characteristic peaks for both the vinyl group and the carboxylic acid.[11]

- O-H Stretch: A very broad absorption band from approximately 3300 cm^{-1} to 2500 cm^{-1} , typical for the hydrogen-bonded hydroxyl group of a carboxylic acid.
- C-H Stretch (Aromatic/Vinyl): Peaks just above 3000 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$, characteristic of an α,β -unsaturated carboxylic acid.
- C=C Stretch: A medium intensity peak around $1630\text{-}1640\text{ cm}^{-1}$.
- C-O Stretch: A strong peak in the $1320\text{-}1210\text{ cm}^{-1}$ region.

- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $\sim 12\text{ ppm}$: A broad singlet corresponding to the acidic proton of the carboxylic acid ($-\text{COOH}$).
 - $7.2\text{-}7.4\text{ ppm}$: A multiplet integrating to 5 protons, representing the aromatic protons of the benzyl group.
 - $\sim 6.3\text{ ppm}$ & $\sim 5.8\text{ ppm}$: Two singlets (or narrow doublets, depending on resolution), each integrating to 1 proton. These are the two diastereotopic vinyl protons ($=\text{CH}_2$).
 - $\sim 3.6\text{ ppm}$: A singlet integrating to 2 protons, corresponding to the benzylic methylene protons ($-\text{CH}_2\text{-Ph}$).
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - $\sim 172\text{ ppm}$: Carboxylic acid carbonyl carbon (C=O).
 - $\sim 140\text{ ppm}$: Quaternary vinyl carbon attached to the carboxyl and benzyl groups.
 - $\sim 137\text{ ppm}$: Quaternary aromatic carbon of the benzyl group.
 - $\sim 129, \sim 128, \sim 127\text{ ppm}$: Aromatic carbons (CH) of the benzyl group.
 - $\sim 128\text{ ppm}$: Methylene vinyl carbon ($=\text{CH}_2$).
 - $\sim 38\text{ ppm}$: Benzylic methylene carbon ($-\text{CH}_2-$).

- Mass Spectrometry (MS):
 - Molecular Ion (M^+): A peak at $m/z = 162$, corresponding to the molecular weight.
 - Major Fragments: A prominent peak at $m/z = 91$ (the tropylidium ion, $[C_7H_7]^+$), resulting from the stable benzyl cation. Another expected fragment is at $m/z = 117$, from the loss of the carboxyl group (-COOH).

Chemical Reactivity and Applications

The reactivity of **2-Benzylacrylic acid** is dominated by its acrylic acid moiety and the presence of the benzyl group. It is a versatile building block, particularly in pharmaceutical and polymer synthesis.[\[1\]](#)

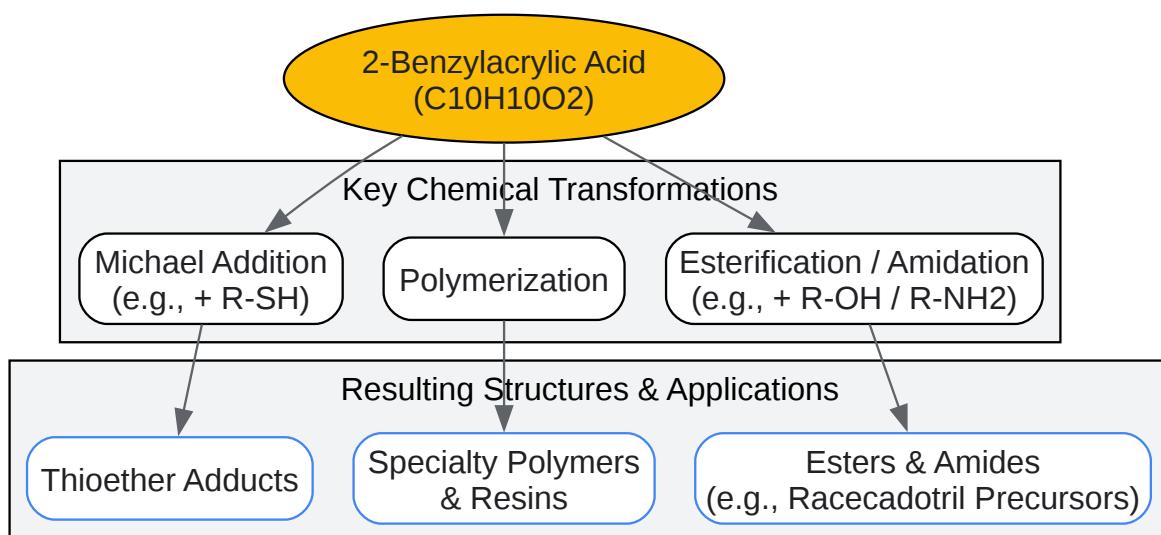
Key Reactions:

- Michael Addition: The electron-withdrawing carboxylic acid group activates the double bond, making it susceptible to nucleophilic attack by thiols, amines, and other soft nucleophiles.
- Polymerization: The vinyl group allows it to act as a monomer or co-monomer in polymerization reactions to produce specialty resins and coatings.[\[1\]](#)
- Esterification/Amidation: The carboxylic acid group readily undergoes standard reactions to form esters, amides, or acid chlorides.[\[12\]](#)

Application in Drug Development: Racecadotril Intermediate

A primary application of **2-Benzylacrylic acid** is as a key intermediate in the synthesis of Racecadotril, an antidiarrheal drug.[\[2\]](#) It is also used to create various other pharmaceutical intermediates, often involving reactions at the carboxylic acid or the activated double bond.[\[1\]](#) [\[12\]](#)

Reactivity and Intermediate Role Diagram



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Caption: Reactivity pathways of **2-Benzylacrylic acid**.

Safety and Handling

As with any laboratory chemical, proper handling of **2-Benzylacrylic acid** is essential.

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Danger): H301 - Toxic if swallowed.[3]
 - Skin Irritation (Warning): H315 - Causes skin irritation.[3][8]
 - Eye Irritation (Warning): H319 - Causes serious eye irritation.[3][8]
 - Specific Target Organ Toxicity, Single Exposure (Warning): H335 - May cause respiratory irritation.[3][8]
- Handling Recommendations:
 - Use in a well-ventilated area or a fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.[[1](#)]
- Store in a cool, dry place in a tightly sealed container.[[1](#)]

Conclusion

2-Benzylacrylic acid is a highly functionalized and reactive molecule with significant utility in organic synthesis. Its straightforward, high-yield preparation and versatile reactivity make it an important intermediate for drug development, particularly for Racetacotril, and a valuable monomer in materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in research and development.

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